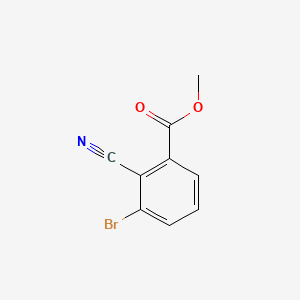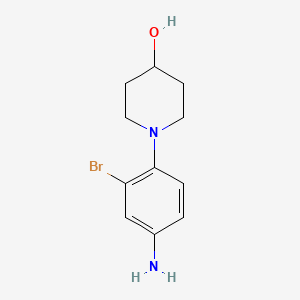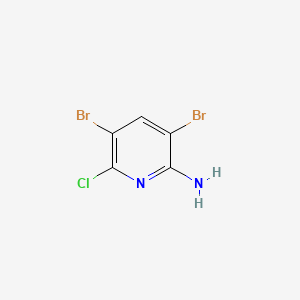
Methyl 3-bromo-2-cyanobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-2-cyanobenzoate is a benzoate ester . It is a compound with the molecular formula C9H6BrNO2 .
Molecular Structure Analysis
The InChI code for Methyl 3-bromo-2-cyanobenzoate is1S/C9H6BrNO2/c1-13-9(12)6-3-2-4-8(10)7(6)5-11/h2-4H,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
Methyl 3-bromo-2-cyanobenzoate is a powder at room temperature . It has a molecular weight of 240.06 g/mol . The compound has a computed XLogP3-AA value of 2.2, indicating its relative lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds .Aplicaciones Científicas De Investigación
Chemical Compound Applications in Scientific Research
Surface Chemistry and Materials Science : Research on ionic liquids, such as those involving haloaluminate room-temperature ionic liquids, demonstrates the importance of specific chemical compounds in developing advanced materials for electrochemical applications, including surface finishing and energy storage technologies. These studies highlight the role of chemical compounds in improving the efficiency and capabilities of energy storage devices and in electroplating processes (Tsuda, Stafford, & Hussey, 2017).
Environmental Science and Toxicology : Compounds similar to Methyl 3-bromo-2-cyanobenzoate are studied for their environmental impact, particularly in the context of their use as flame retardants and their potential to form toxic by-products. Research on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) explores the similarities in toxicity profiles between brominated compounds and their chlorinated homologs, emphasizing the need for further investigation into the health effects and environmental fate of these chemicals (Birnbaum, Staskal, & Diliberto, 2003; Mennear & Lee, 1994).
Analytical Chemistry : The development of analytical methods for determining the antioxidant activity of compounds showcases the scientific interest in understanding and measuring the chemical properties and activities of various substances. Such research is crucial in food engineering, medicine, and pharmacy, where antioxidants play a significant role in health and disease prevention (Munteanu & Apetrei, 2021).
Safety And Hazards
Methyl 3-bromo-2-cyanobenzoate is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .
Propiedades
IUPAC Name |
methyl 3-bromo-2-cyanobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-13-9(12)6-3-2-4-8(10)7(6)5-11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKBWUQNFHIFIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-2-cyanobenzoate | |
CAS RN |
1261653-43-3 |
Source


|
| Record name | methyl 3-bromo-2-cyanobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B581523.png)



![5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B581529.png)


![{[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-methyl}-carbamic acid tert-butyl ester](/img/structure/B581534.png)


![1-Boc-4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]piperazine](/img/structure/B581540.png)
